beta-ENDORPHIN

説明

エンドルフィン は、内因性オピオイド と呼ばれる物質の一種であり、ヒトの体内において自然に生成されます。β-エンドルフィンは、中枢神経系 (CNS) と末梢神経系 (PNS) の両方にある特定のニューロンで合成されます。 痛み知覚、気分、ストレス反応の調節において重要な役割を果たしています .

2. 製法

合成:: β-エンドルフィンの前駆体ポリペプチドは、プロオピオメラノコルチン (POMC) です。POMC は、酵素的に切断されて、β-エンドルフィンを含むいくつかの生物学的に活性なペプチドを生成します。 β-エンドルフィンの具体的な合成経路と反応条件は広く文書化されていませんが、POMC のプロテオリシス処理が含まれます .

工業生産:: β-エンドルフィンは内因性であるため、工業規模での生産方法は確立されていません。研究者は、商業目的での合成生産よりも、その生理学的効果を主に研究しています。

準備方法

Synthesis:: The precursor polypeptide for β-endorphin is pro-opiomelanocortin (POMC) . POMC is cleaved enzymatically to yield several biologically active peptides, including β-endorphin. The specific synthetic routes and reaction conditions for producing β-endorphin are not widely documented, but they involve proteolytic processing of POMC .

Industrial Production:: Industrial-scale production methods for β-endorphin are not well-established due to its endogenous nature. Researchers primarily study its physiological effects rather than producing it synthetically for commercial purposes.

化学反応の分析

β-エンドルフィンは、小さな有機分子のような典型的な化学反応は起こしません。代わりに、CNS と PNS の特定の受容体と相互作用します。その効果は、これらの相互作用によって媒介されます。一般的な試薬や条件は、従来の化学反応と同じように適用できません。

4. 科学研究への応用

神経生物学と痛みの調節::鎮痛作用: β-エンドルフィンは強力な鎮痛剤として作用し、オピオイド受容体への結合によって痛み知覚を軽減します。

気分調節: 幸福感と陶酔感に貢献します。

ストレス反応: ストレス中にβ-エンドルフィンの放出が増加すると、体の困難な状況への反応が調節されます。

- β-エンドルフィンは、免疫調節に役割を果たし、CNS と免疫系の間のシグナル伝達分子として機能します。

疼痛管理: β-エンドルフィンベースの療法は、慢性疼痛管理のために研究されています。

依存症の治療: オピオイド受容体アゴニスト(例:メサドン)は、β-エンドルフィン経路を標的としています。

精神疾患: 気分障害や依存症における関与が研究されています。

科学的研究の応用

Pain Management and Biomarker Applications

Chronic Pain Relief

Beta-endorphin has been studied extensively for its analgesic properties. Research indicates that increased levels of this compound correlate with reduced pain intensity in patients suffering from chronic low back pain (CLBP). A meta-regression analysis involving 375 patients demonstrated that treatment groups exhibited significantly higher plasma this compound levels compared to control groups, suggesting its potential as a biomarker for treatment response in CLBP .

Mechanism of Action

this compound binds to mu-opioid receptors in the central nervous system, inhibiting pain pathways and promoting analgesia. This interaction not only alleviates pain but also influences emotional responses to pain, contributing to overall pain management strategies.

Immunomodulatory Effects

Anti-inflammatory Properties

Recent studies have shown that this compound can suppress inflammatory responses in various conditions. For instance, it has been observed to inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in synovial tissues affected by arthritis . The immunosuppressive effects of this compound were further demonstrated in a mouse model where its administration delayed skin graft rejection, indicating its potential utility in transplant medicine .

Skin Health Applications

this compound's role in dermatology has gained attention due to its protective effects against UVB-induced skin damage. Research indicates that this compound treatment can restore epidermal homeostasis disrupted by UV radiation by modulating inflammatory cytokine production and affecting signaling pathways such as NF-κB and Akt/mTOR . This suggests a promising application in treating skin disorders exacerbated by inflammation.

Neuroprotective Effects

Potential in Neurological Disorders

this compound has been investigated for its neuroprotective effects, particularly in conditions characterized by neurodegeneration or chronic pain syndromes. Its ability to modulate neurotransmitter systems and reduce excitotoxicity positions it as a candidate for therapeutic interventions in diseases such as Alzheimer's and Parkinson's .

Case Studies and Clinical Evidence

作用機序

オピオイド受容体: β-エンドルフィンは、CNS と PNS のμ-オピオイド受容体 (MOR) に結合します。

下流シグナル伝達: MOR の活性化は、神経伝達物質の放出を阻害し、痛みのシグナルを軽減します。

報酬経路: β-エンドルフィンは、脳の報酬系に寄与します。

6. 類似化合物の比較

α-エンドルフィン: 類似の性質を持つ別のエンドルフィンペプチド。

γ-エンドルフィン: あまり研究されていませんが、β-エンドルフィンと一部の機能を共有しています。

類似化合物との比較

α-Endorphin: Another endorphin peptide with similar properties.

γ-Endorphin: Less studied but shares some functions with β-endorphin.

生物活性

β-Endorphin (beta-endorphin) is a neuropeptide produced primarily in the pituitary gland and hypothalamus through the cleavage of pro-opiomelanocortin (POMC). As a potent agonist of mu-opioid receptors, β-endorphin plays a significant role in various physiological processes, including pain modulation, stress response, and immune regulation. This article explores the biological activity of β-endorphin, highlighting its mechanisms of action, therapeutic potential, and implications in various health conditions.

β-Endorphin exerts its effects by binding to opioid receptors throughout the body, particularly the mu-opioid receptors. This binding triggers a cascade of intracellular events that lead to various physiological responses:

- Analgesic Effects : β-Endorphin is well-known for its analgesic properties, providing pain relief by inhibiting pain pathways in the central nervous system.

- Regulation of Stress Responses : It is involved in the hypothalamic-pituitary-adrenal (HPA) axis, which governs stress responses. Upon stress exposure, β-endorphin is released alongside adrenocorticotropic hormone (ACTH), contributing to the body's adaptive responses to stressors .

- Modulation of Inflammation : Recent studies have shown that β-endophin can inhibit inflammation and oxidative stress via pathways involving Nrf-2, suggesting its potential therapeutic role in inflammatory diseases .

Biological Activities and Effects

The biological activities of β-endorphin can be categorized into several key areas:

1. Pain Relief

β-Endorphin is primarily recognized for its role in pain relief. It has been shown to reduce pain perception significantly through its action on opioid receptors. In experimental models, β-endorphin administration resulted in reduced pain sensitivity and prolonged analgesia compared to other opioids .

2. Stress and Anxiety Regulation

β-Endorphin levels are known to fluctuate during stressful situations. Increased levels are associated with reduced anxiety and improved mood states. Research indicates that individuals with lower baseline levels of β-endorphin may be more susceptible to anxiety disorders .

3. Immune System Modulation

β-Endorphins also interact with immune cells, influencing immune responses. They can enhance immune function by promoting the proliferation of lymphocytes and modulating cytokine production . This immunomodulatory effect highlights their potential role in treating autoimmune conditions.

Case Study 1: Asthma Management

A recent study demonstrated that β-endophin treatment significantly reduced markers of oxidative stress and inflammation in a mouse model of asthma induced by TDI (toluene diisocyanate). The study found that β-endophin administration decreased levels of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α and IFN-γ, indicating its potential as a therapeutic agent for asthma management .

Case Study 2: Pain Management in Chronic Conditions

In patients with chronic pain conditions such as fibromyalgia, elevated levels of β-endophin were correlated with reduced pain severity. This suggests that enhancing β-endophin signaling could be a viable strategy for managing chronic pain syndromes .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Pain Relief | Mu-opioid receptor activation | Analgesic therapies for chronic pain |

| Stress Regulation | HPA axis modulation | Potential treatments for anxiety disorders |

| Immune Modulation | Interaction with immune cells | Therapeutic applications in autoimmune diseases |

特性

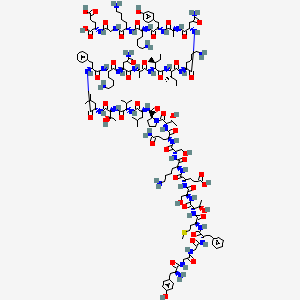

IUPAC Name |

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C158H251N39O46S/c1-17-84(9)126(153(237)182-102(44-29-34-65-163)137(221)186-112(74-118(166)206)142(226)171-86(11)131(215)183-110(73-94-48-52-96(204)53-49-94)146(230)177-99(41-26-31-62-160)135(219)175-98(40-25-30-61-159)134(218)170-78-122(210)173-106(158(242)243)56-59-124(213)214)193-154(238)127(85(10)18-2)192-132(216)87(12)172-143(227)113(75-119(167)207)185-136(220)100(42-27-32-63-161)178-147(231)111(72-92-38-23-20-24-39-92)184-144(228)107(68-81(3)4)188-155(239)129(89(14)201)195-152(236)125(83(7)8)191-148(232)108(69-82(5)6)187-151(235)116-45-35-66-197(116)157(241)130(90(15)202)196-140(224)103(54-57-117(165)205)179-149(233)114(79-198)189-138(222)101(43-28-33-64-162)176-139(223)104(55-58-123(211)212)180-150(234)115(80-199)190-156(240)128(88(13)200)194-141(225)105(60-67-244-16)181-145(229)109(71-91-36-21-19-22-37-91)174-121(209)77-168-120(208)76-169-133(217)97(164)70-93-46-50-95(203)51-47-93/h19-24,36-39,46-53,81-90,97-116,125-130,198-204H,17-18,25-35,40-45,54-80,159-164H2,1-16H3,(H2,165,205)(H2,166,206)(H2,167,207)(H,168,208)(H,169,217)(H,170,218)(H,171,226)(H,172,227)(H,173,210)(H,174,209)(H,175,219)(H,176,223)(H,177,230)(H,178,231)(H,179,233)(H,180,234)(H,181,229)(H,182,237)(H,183,215)(H,184,228)(H,185,220)(H,186,221)(H,187,235)(H,188,239)(H,189,222)(H,190,240)(H,191,232)(H,192,216)(H,193,238)(H,194,225)(H,195,236)(H,196,224)(H,211,212)(H,213,214)(H,242,243)/t84-,85-,86-,87-,88+,89+,90+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-,130-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHFFDIMOUKDCZ-NTXHZHDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C158H251N39O46S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | beta-Endorphin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beta-Endorphin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210135 | |

| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60617-12-1, 61214-51-5 | |

| Record name | beta-Endorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060617121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061214515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。